molecular formula C6H2Cl2N2O3 B169939 2-Chloro-5-nitropyridine-3-carbonyl chloride CAS No. 135795-55-0

2-Chloro-5-nitropyridine-3-carbonyl chloride

Cat. No.: B169939
CAS No.: 135795-55-0
M. Wt: 220.99 g/mol
InChI Key: SGCLUZVJDJBDPU-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyridine-3-carbonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitropyridine-3-carbonyl chloride typically involves the chlorination of 3-chlorocarbonyl-5-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactions. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitropyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).

    Reduction Reactions: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-3-chlorocarbonyl-5-nitropyridine and 2-amino-3-chlorocarbonyl-5-nitropyridine.

    Reduction Reactions: Products include 2-chloro-3-chlorocarbonyl-5-aminopyridine.

    Oxidation Reactions: Products include various oxidized forms of the nitrogen atom in the pyridine ring.

Scientific Research Applications

2-Chloro-5-nitropyridine-3-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitropyridine-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate interactions and the disruption of protein-ligand binding.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitropyridine: This compound has a similar structure but lacks the chlorocarbonyl group at the 3-position.

    3-Chloro-5-nitropyridine: This compound has a similar structure but lacks the chlorine atom at the 2-position.

    2-Chloro-3-nitropyridine: This compound has a similar structure but lacks the nitro group at the 5-position.

Uniqueness

2-Chloro-5-nitropyridine-3-carbonyl chloride is unique due to the presence of both chlorine and chlorocarbonyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various research applications.

Properties

IUPAC Name

2-chloro-5-nitropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCLUZVJDJBDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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